7-Norbornyl t-butyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Norbornyl t-butyl ether can be achieved through the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. For this compound, the reaction typically involves the use of 7-norbornyl alcohol and tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Williamson ether synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Norbornyl t-butyl ether primarily undergoes cleavage reactions, particularly under acidic conditions. The ether bond can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, resulting in the formation of 7-norbornyl alcohol and tert-butyl halide .
Common Reagents and Conditions:
Acidic Cleavage: Hydroiodic acid or hydrobromic acid is commonly used for the cleavage of the ether bond.
Oxidation and Reduction:
Major Products Formed:
Acidic Cleavage: 7-Norbornyl alcohol and tert-butyl halide.
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine:
Mechanism of Action
The primary mechanism of action for 7-Norbornyl t-butyl ether involves the cleavage of the ether bond under acidic conditions. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 7-norbornyl alcohol and tert-butyl halide . This mechanism is influenced by the structure of the compound, which stabilizes the transition state and facilitates the cleavage reaction.
Comparison with Similar Compounds
- 7-Norbornene t-butyl ether
- 7-Norbornane t-butyl ether
- Cyclopentyl t-butyl ether
Comparison: 7-Norbornyl t-butyl ether is unique due to its norbornane backbone, which imparts specific steric and electronic properties. Compared to similar compounds like 7-Norbornene t-butyl ether and 7-Norbornane t-butyl ether, this compound exhibits different reactivity patterns, particularly in its cleavage reactions. The presence of the norbornane structure also influences the compound’s stability and reactivity, making it distinct from other ethers such as cyclopentyl t-butyl ether .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWPUNKKVHXJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187531 | |
Record name | 7-Norbornyl t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-07-9 | |
Record name | 7-Norbornyl t-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Norbornyl t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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